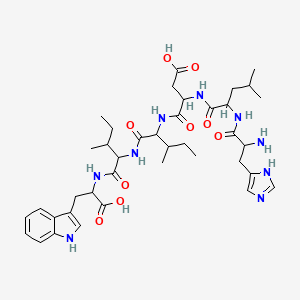
Endothelin (16-21)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endothelin (16-21) is a peptide fragment derived from the larger endothelin peptides, specifically from the C-terminal region. Endothelins are potent vasoconstrictors and play significant roles in various physiological and pathological processes. Endothelin (16-21) has been studied for its unique biphasic effect on smooth muscle tissues, which includes an initial relaxation followed by contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endothelin (16-21) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While industrial-scale production of endothelin (16-21) is less common, the principles of SPPS can be scaled up. Automation and optimization of reaction conditions are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Endothelin (16-21) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Endothelin (16-21) has been extensively studied in various fields:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in smooth muscle contraction and relaxation.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in research and development of peptide-based drugs.
Mechanism of Action
Endothelin (16-21) exerts its effects by interacting with endothelin receptors on the surface of target cells. The binding of endothelin (16-21) to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological responses such as vasoconstriction and smooth muscle contraction . The specific pathways involved include the activation of G-protein-coupled receptors and subsequent signaling through second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
Comparison with Similar Compounds
Endothelin (16-21) is part of the endothelin family, which includes endothelin-1, endothelin-2, and endothelin-3. These peptides share structural similarities but differ in their receptor binding affinities and physiological effects . For instance:
Endothelin-1: The most potent vasoconstrictor with a high affinity for endothelin receptor type A.
Endothelin-2: Similar to endothelin-1 but with slight variations in amino acid sequence.
Endothelin-3: Less potent than endothelin-1 and endothelin-2, with a lower affinity for endothelin receptor type A.
Endothelin (16-21) is unique due to its specific C-terminal sequence, which contributes to its distinct biphasic effect on smooth muscle tissues .
Properties
IUPAC Name |
3-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBFTNRWQVBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
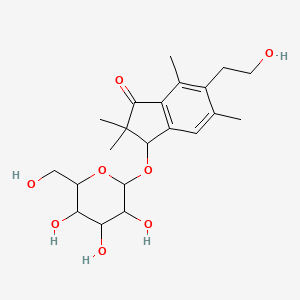
![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)
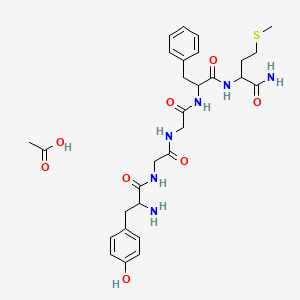
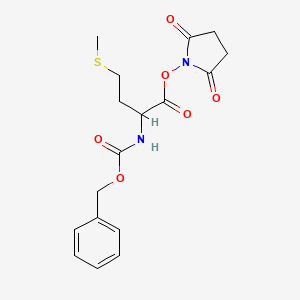

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)
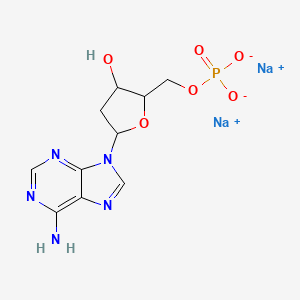
![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)
![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B12320550.png)
